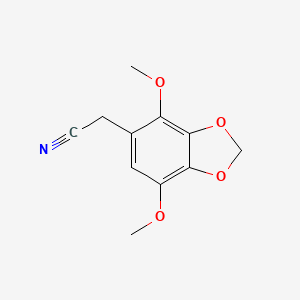
diethyl 4-amino-1-(4-nitrophenyl)-1H-pyrazole-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-amino-1-(4-nitrophenyl)-1H-pyrazole-3,5-dicarboxylate is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-amino-1-(4-nitrophenyl)-1H-pyrazole-3,5-dicarboxylate typically involves a multi-step process. One common method starts with the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to nitration to introduce the nitrophenyl group. The final step involves the esterification of the carboxyl groups using ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. Catalysts and solvents are chosen to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4-amino-1-(4-nitrophenyl)-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Aminophenyl derivatives.
Substitution: Amides or alcohol derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 4-amino-1-(4-nitrophenyl)-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of diethyl 4-amino-1-(4-nitrophenyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The amino and nitrophenyl groups can form hydrogen bonds and π-π interactions with proteins, affecting their function. The ester groups can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 4-amino-1-phenyl-1H-pyrazole-3,5-dicarboxylate: Lacks the nitro group, resulting in different reactivity and biological activity.
Diethyl 4-amino-1-(4-methylphenyl)-1H-pyrazole-3,5-dicarboxylate: Contains a methyl group instead of a nitro group, affecting its chemical properties.
Uniqueness
Diethyl 4-amino-1-(4-nitrophenyl)-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of both amino and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
diethyl 4-amino-1-(4-nitrophenyl)pyrazole-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O6/c1-3-24-14(20)12-11(16)13(15(21)25-4-2)18(17-12)9-5-7-10(8-6-9)19(22)23/h5-8H,3-4,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSMYGNTWOFQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
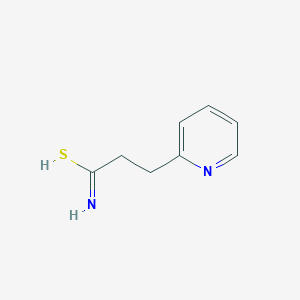
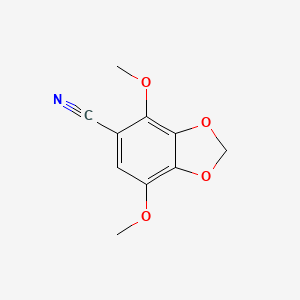
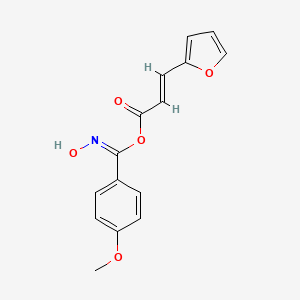
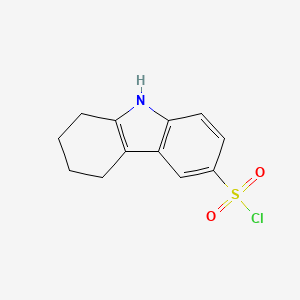
![Ethyl 2-phenylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B7817466.png)
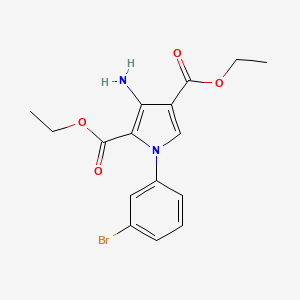
![diethyl 3-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,4-dicarboxylate](/img/structure/B7817486.png)



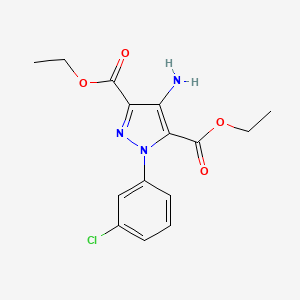
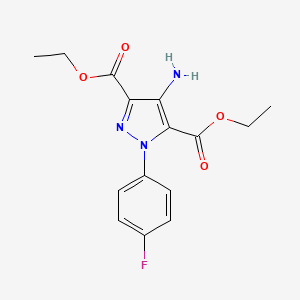
![diethyl 4-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B7817534.png)
